molecular formula C10H9F3N4O B1384550 4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide CAS No. 2279123-02-1

4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide

Cat. No.: B1384550
CAS No.: 2279123-02-1
M. Wt: 258.2 g/mol
InChI Key: MCTVZBAAHYYBMH-UHFFFAOYSA-N
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Description

4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide: is a versatile chemical compound with the molecular formula C10H10F3N3O. It is characterized by the presence of an azido group (-N3), a trifluoromethyl group (-CF3), and a benzamide core. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide is utilized in various scientific research fields, including:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Safety and Hazards

While specific safety and hazard information for 4-Azido-N,N-dimethyl-2-trifluoromethylbenzamide is not available, it’s important to note that azides are generally considered to be potentially explosive and should be handled with care .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-trifluoromethylbenzoic acid.

    Amidation: The 2-trifluoromethylbenzoic acid is then converted to 2-trifluoromethylbenzamide through an amidation reaction using N,N-dimethylamine.

    Azidation: The final step involves the introduction of the azido group. This is achieved by treating the 2-trifluoromethylbenzamide with sodium azide (NaN3) under appropriate reaction conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) is commonly used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts are often used for Huisgen cycloaddition.

Major Products:

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of N,N-dimethyl-2-trifluoromethylbenzamide.

    Cycloaddition: Formation of triazole derivatives.

Mechanism of Action

The mechanism of action of 4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide involves its ability to undergo specific chemical reactions. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often used in bioorthogonal chemistry to label and track biomolecules without interfering with biological processes.

Comparison with Similar Compounds

    4-Azido-N,N-dimethylbenzamide: Lacks the trifluoromethyl group.

    4-Azido-N,N-dimethyl-2-chlorobenzamide: Contains a chlorine atom instead of a trifluoromethyl group.

    4-Azido-N,N-dimethyl-2-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness: 4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high reactivity and specificity.

Properties

IUPAC Name

4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4O/c1-17(2)9(18)7-4-3-6(15-16-14)5-8(7)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTVZBAAHYYBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)N=[N+]=[N-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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